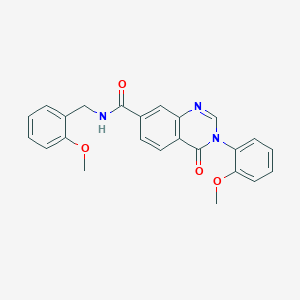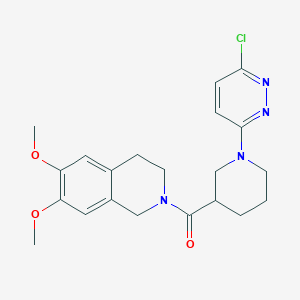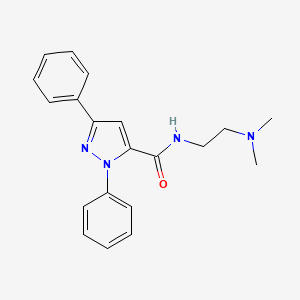![molecular formula C22H24N4O4 B10992886 N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine](/img/structure/B10992886.png)
N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(2-PHENYL-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole ring and a pentanoic acid moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(2-PHENYL-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID typically involves multiple steps, including the formation of the indole ring and the subsequent attachment of the pentanoic acid moiety. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Pentanoic Acid Moiety: This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of an amide bond between the indole derivative and the pentanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(2-PHENYL-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole ring or the pentanoic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(2-PHENYL-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its role as a ligand for certain receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(2-PHENYL-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(2-PHENYL-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID is unique due to its complex structure, which includes both an indole ring and a pentanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H24N4O4 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
(2R)-5-(carbamoylamino)-2-[[2-(2-phenylindol-1-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H24N4O4/c23-22(30)24-12-6-10-17(21(28)29)25-20(27)14-26-18-11-5-4-9-16(18)13-19(26)15-7-2-1-3-8-15/h1-5,7-9,11,13,17H,6,10,12,14H2,(H,25,27)(H,28,29)(H3,23,24,30)/t17-/m1/s1 |
Clé InChI |
YGUBFAWPPZARGU-QGZVFWFLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)N[C@H](CCCNC(=O)N)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC(CCCNC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B10992818.png)

![N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide](/img/structure/B10992831.png)
![4-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one](/img/structure/B10992833.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B10992838.png)
![methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl]benzoate](/img/structure/B10992856.png)
![6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B10992864.png)
![4-phenyl-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B10992877.png)

![N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10992889.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B10992893.png)
![methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B10992895.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B10992899.png)
